

# "3-(4-Nitrophenyl)piperidine" chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **3-(4-Nitrophenyl)piperidine**

Cat. No.: **B172221**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **3-(4-Nitrophenyl)piperidine**

## Introduction

**3-(4-Nitrophenyl)piperidine** is a substituted aromatic heterocyclic compound. The structure consists of a piperidine ring, a six-membered saturated nitrogen-containing heterocycle, substituted at the 3-position with a 4-nitrophenyl group. This compound and its derivatives are of significant interest in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of complex pharmaceutical agents.<sup>[1][2]</sup> For instance, the chiral form, **(S)-3-(4-Nitrophenyl)piperidine**, is a crucial intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.<sup>[3]</sup> This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for researchers and professionals in drug development.

## Chemical and Physical Properties

The fundamental physicochemical properties of **3-(4-Nitrophenyl)piperidine** are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[4]</a>
Molecular Weight	206.24 g/mol	<a href="#">[4]</a>
Appearance	Brown to reddish-brown crystal or crystalline powder	<a href="#">[4]</a>
Melting Point	52-53 °C	<a href="#">[4]</a>
Boiling Point	350.5 ± 35.0 °C (Predicted)	<a href="#">[4]</a>
Density	1.155 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[4]</a>
pKa	9.61 ± 0.10 (Predicted)	<a href="#">[4]</a>
Flash Point	165.8 °C	<a href="#">[4]</a>
Solubility	Good solubility in non-polar solvents (e.g., benzene, ether); Poor solubility in polar solvents (e.g., water).	<a href="#">[4]</a>

## Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of **3-(4-Nitrophenyl)piperidine**. While a comprehensive public database of its spectra is not readily available, the expected spectroscopic characteristics can be inferred from its structure and data on analogous compounds.

- **<sup>1</sup>H NMR** (Proton Nuclear Magnetic Resonance): The spectrum would exhibit characteristic signals for the piperidine ring protons (typically in the 1.5-3.5 ppm range) and the aromatic protons of the nitrophenyl group (in the 7.0-8.5 ppm range). The aromatic region would likely show two doublets corresponding to an AA'BB' system, characteristic of a 1,4-disubstituted benzene ring.
- **<sup>13</sup>C NMR** (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for the five distinct carbons of the piperidine ring and the carbons of the nitrophenyl group. The

carbon bearing the nitro group and the carbon attached to the piperidine ring would be significantly deshielded.

- IR (Infrared) Spectroscopy: Key vibrational bands would include strong asymmetric and symmetric stretching frequencies for the nitro group ( $\text{NO}_2$ ) typically found around  $1520\text{ cm}^{-1}$  and  $1340\text{ cm}^{-1}$ , respectively. C-H stretching vibrations for the aromatic and aliphatic portions would also be present.
- MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak ( $\text{M}^+$ ) corresponding to its molecular weight (206.24 g/mol). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the piperidine ring.

## Synthesis and Reactivity

**3-(4-Nitrophenyl)piperidine** is primarily synthesized through the nitration of 3-phenylpiperidine. This reaction is a standard electrophilic aromatic substitution where the phenyl ring is nitrated, predominantly at the para position due to steric hindrance from the bulky piperidine substituent.

## Experimental Protocol: Synthesis of (S)-3-(4-Nitrophenyl)piperidine

The following protocol is adapted from methodologies described for the synthesis of Niraparib intermediates.<sup>[3]</sup>

Objective: To synthesize **(S)-3-(4-Nitrophenyl)piperidine** via nitration of (S)-3-phenylpiperidine.

Materials:

- (S)-3-phenylpiperidine
- Nitrating agent (e.g., nitric acid, potassium nitrate)
- Strong acid (e.g., sulfuric acid)
- Solvent (e.g., dichloromethane)

- Base for workup (e.g., sodium bicarbonate)
- Drying agent (e.g., magnesium sulfate)

**Procedure:**

- Preparation: In a reaction vessel equipped with a stirrer and cooling bath, dissolve (S)-3-phenylpiperidine in the chosen solvent.
- Cooling: Cool the solution to a low temperature (e.g., 0-5 °C) to control the exothermic nitration reaction.
- Nitration: Slowly add the nitrating agent (or a pre-mixed nitrating mixture of nitric acid and sulfuric acid) to the cooled solution while maintaining the temperature.
- Reaction: Stir the mixture at a controlled temperature until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Quenching: Carefully pour the reaction mixture into ice water to quench the reaction.
- Neutralization: Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution, until the pH is neutral or slightly basic.
- Extraction: Extract the product into an organic solvent (e.g., dichloromethane).
- Washing & Drying: Wash the organic layer with brine, and then dry it over an anhydrous drying agent like magnesium sulfate.
- Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure **(S)-3-(4-Nitrophenyl)piperidine**.

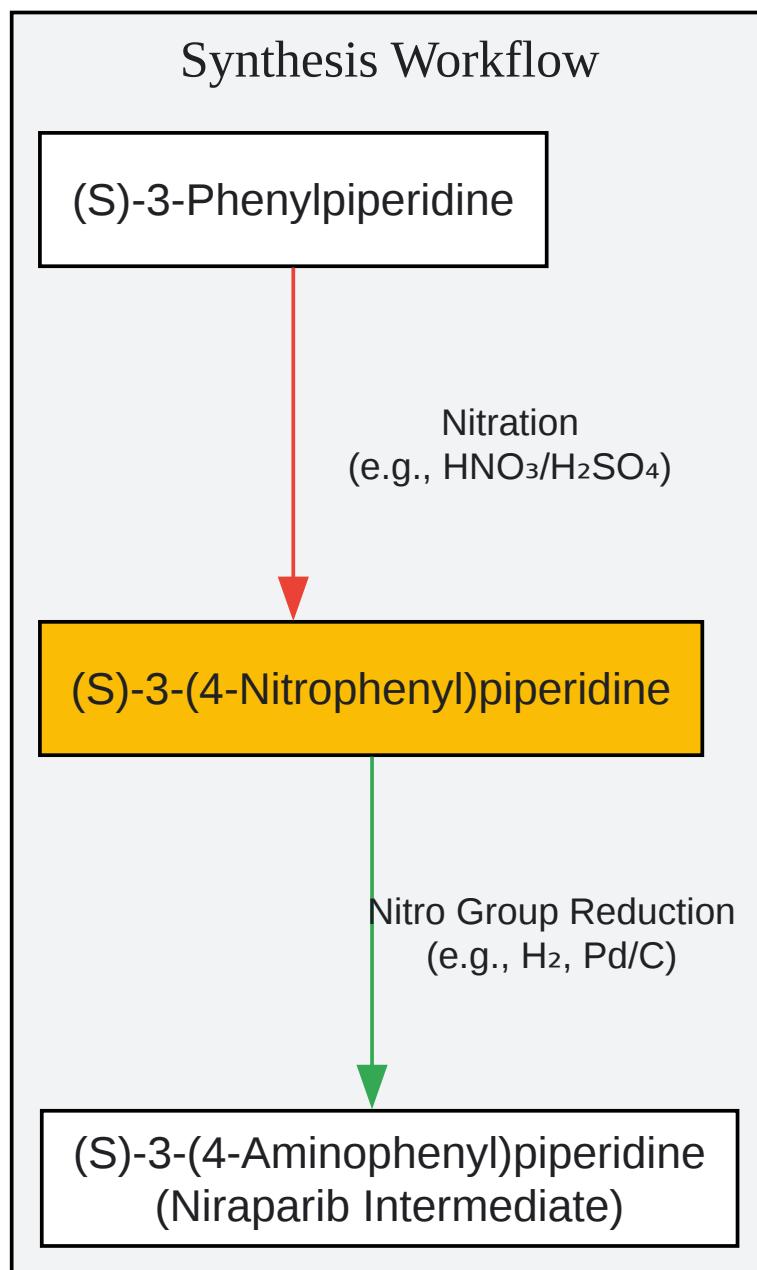
## Chemical Reactivity

The reactivity of **3-(4-Nitrophenyl)piperidine** is characterized by the functional groups present: the piperidine ring and the nitrophenyl moiety.

- Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation ( $H_2/Pd-C$ ), tin(II) chloride ( $SnCl_2$ ), or iron in acidic media. This transformation yields 3-(4-aminophenyl)piperidine, a key precursor for further functionalization, for example, in the synthesis of Niraparib.[3]
- N-Alkylation/Acylation of Piperidine: The secondary amine of the piperidine ring is nucleophilic and can undergo reactions such as N-alkylation, N-acylation, and N-arylation.
- Nucleophilic Aromatic Substitution: While the nitro group is strongly deactivating, nucleophilic aromatic substitution on the nitrophenyl ring is generally difficult but can occur under harsh conditions.

## Visualized Synthesis Pathway

The following diagram illustrates the synthetic pathway from 3-phenylpiperidine to 3-(4-aminophenyl)piperidine, highlighting the role of **3-(4-Nitrophenyl)piperidine** as a key intermediate.



[Click to download full resolution via product page](#)

Caption: Synthetic route to a Niraparib intermediate.

## Biological and Pharmacological Significance

The piperidine nucleus is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds and approved drugs.<sup>[1][5]</sup> Derivatives of piperidine exhibit a

wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and neuroprotective effects.[5][6][7]

While **3-(4-Nitrophenyl)piperidine** itself is primarily valued as a synthetic intermediate, its derivatives are pharmacologically significant. The reduction of its nitro group to an amine allows for the introduction of various functionalities, leading to the development of potent therapeutic agents.[3] The role of its chiral enantiomer as a building block for the PARP inhibitor Niraparib underscores its importance in the development of modern cancer therapies.[3] The broader class of N-aryl piperidines has been explored for activity against a range of biological targets, highlighting the therapeutic potential of this structural motif.[8]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- To cite this document: BenchChem. ["3-(4-Nitrophenyl)piperidine" chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b172221#3-4-nitrophenyl-piperidine-chemical-properties>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)